

Key Pharmacokinetic Parameters & Analytical Methods

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Compound Focus: Erdosteine

CAS No.: 84611-23-4

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Parameter	Details
Administered Dose [1]	900 mg (single oral capsule)
Time to Peak (T_{max}) [2] [3]	0.5 - 1 hour (for Erdosteine)
Active Metabolite [2] [4]	Metabolite I (N-thiodiglycolyl-homocysteine, Met-I)
Protein Binding [2] [3]	65% (range reported: 50-86%)
Elimination Half-Life [2] [3]	Erdosteine: ~1.46 hours; Metabolite I: ~1.62 hours
Linear Kinetics Range [5] [4]	150 mg to 1200 mg

Method	Detection	LOQ / LOD	Key Application / Note
LC-ESI/MS/MS [5]	Tandem Mass Spectrometry	LOQ: 0.2 ng/mL (using 0.2 mL plasma)	High sensitivity for pharmacokinetic studies; uses letosteine as Internal Standard.
UFLC-FD [1]	Fluorescence Detection (λ_{ex} 325 nm, λ_{em} 390 nm)	LOD: 0.015 $\mu\text{g/mL}$; LOQ: 0.05 $\mu\text{g/mL}$	Involves pre-column derivatization with 4-bromomethyl-7-methoxycoumarin (BrMmC).

Detailed Experimental Protocols

Here are the methodologies for the key analytical techniques used to determine **erdosteine** levels in human plasma.

Protocol 1: Automated 96-Well SPE with LC-MS/MS Analysis [5]

This method is designed for high sensitivity and sample throughput.

- **Sample Preparation:** Plasma samples (0.2 mL) are transferred using an automated liquid handling system (e.g., Perkin-Elmer MultiPROBE II HT).
- **Solid-Phase Extraction (SPE):**
 - **Stationary Phase:** OASIS HLB 96-well extraction plate.
 - **Elution:** Analytes are eluted using methanol.
 - **Automation:** The entire SPE process is automated using a workstation (e.g., TOMTEC Quadra 96).
- **Post-Extraction:** The eluents are evaporated to dryness and then reconstituted in the LC mobile phase.
- **Liquid Chromatography:**
 - **Column:** C18 column.
 - **Mobile Phase:** 1 mM ammonium acetate-acetonitrile (80:20, v/v, pH 3.2).
 - **Flow Rate:** 0.3 mL/min.
- **Mass Spectrometry Detection:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Monitoring:**
 - **Erdosteine:** Precursor ion → m/z 250; Product ion → m/z 204.
 - **Internal Standard (Letosteine):** Precursor ion → m/z 280; Product ion → m/z 160.

Protocol 2: UFLC with Fluorescence Detection after Pre-column Derivatization [1]

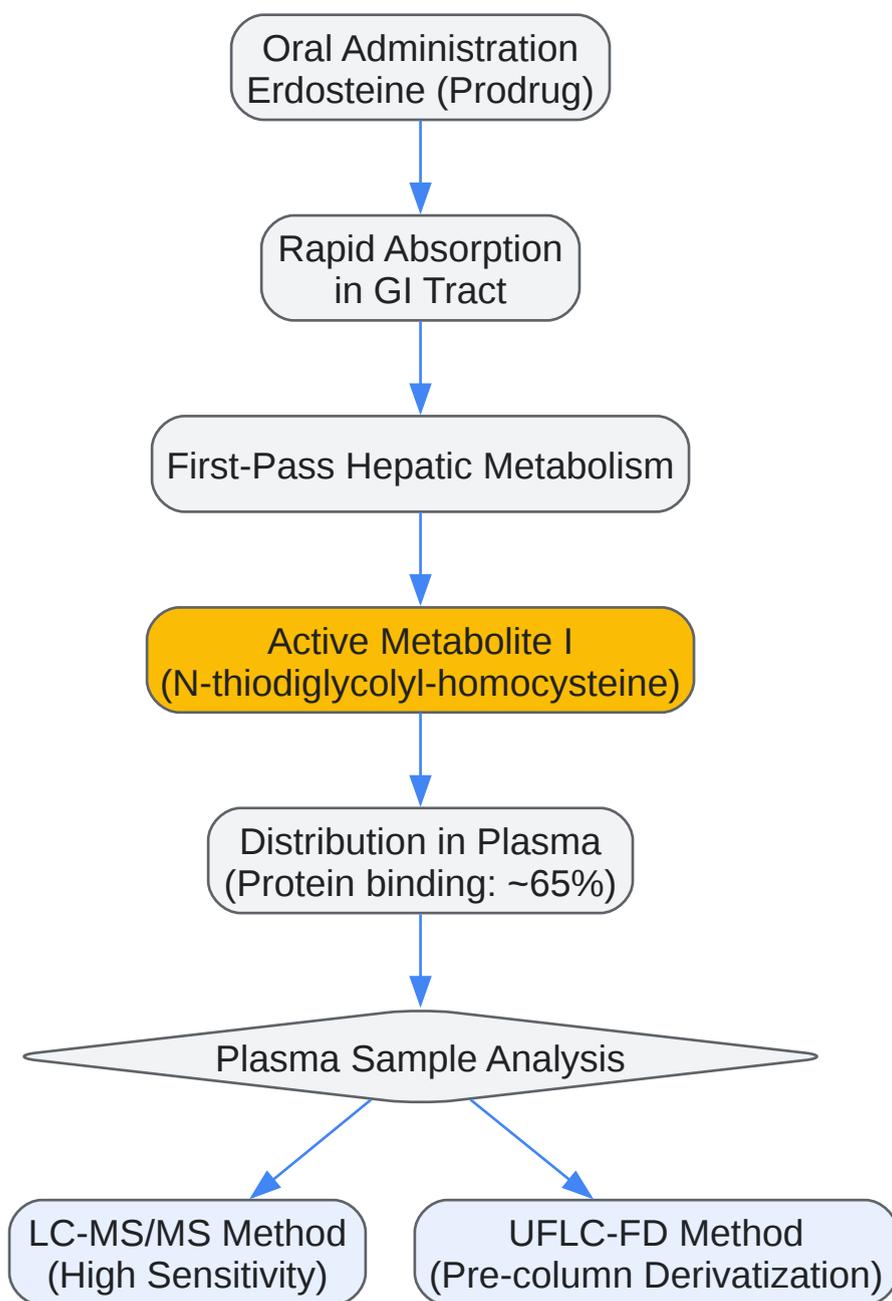
This method uses fluorescence detection for high selectivity.

- **Derivatization Reaction:**
 - **Reagent:** 4-bromomethyl-7-methoxycoumarin (BrMmC).
 - **Catalyst:** Dibenzo-18-crown-6-ether.

- The reaction produces a highly fluorescent derivative of **erdosteine**.
- **Chromatography:**
 - **Technique:** Ultrafast Liquid Chromatography (UFLC).
 - **Column:** C18 column (150 x 4.6 mm, 3 μ m particle size).
 - **Mobile Phase:** Methanol:acetonitrile:water (30:30:40, v/v/v).
 - **Flow Rate:** 0.5 mL/min.
- **Fluorescence Detection:**
 - **Excitation Wavelength (λ_{ex}):** 325 nm.
 - **Emission Wavelength (λ_{em}):** 390 nm.

Pharmacokinetic Pathway and Analysis Workflow

The following diagram illustrates the core metabolic pathway of **erdosteine** and the subsequent workflow for its quantification in plasma, integrating the protocols described above.



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Pharmacodynamics and Clinical Relevance

The pharmacokinetic profile of **erdosteine** directly enables its multi-faceted pharmacodynamic effects.

- **Antioxidant & Anti-inflammatory Activity:** The free sulfhydryl (SH) group in the active Metabolite I acts as a direct scavenger of reactive oxygen species (ROS), preventing tissue damage and reducing

inflammation [2] [4].

- **Mucolytic Activity:** The SH group breaks the disulfide bridges in mucus glycoproteins, reducing sputum viscosity and facilitating clearance [4].
- **Antibacterial Synergy:** Metabolite I can interfere with bacterial adhesion to epithelial cells. When co-administered with antibiotics like amoxicillin, **erdosteine** leads to higher antibiotic concentrations in sputum and improved clinical efficacy [2] [6].

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